molecular formula C9H6FNS B7899309 4-(2-Fluorophenyl)-1,3-thiazole CAS No. 383145-30-0

4-(2-Fluorophenyl)-1,3-thiazole

Cat. No. B7899309
CAS RN: 383145-30-0
M. Wt: 179.22 g/mol
InChI Key: ZHRICLVLJYQIAY-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C9H6FNS and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluorophenyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Activity : Thiazole derivatives, including those with fluorophenyl groups, have been found to possess significant in vitro antibacterial activity against various bacteria including Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).

  • Anticancer Agents : Novel pyridine-thiazole hybrid molecules, including 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, have shown high antiproliferative activity and potential as anticancer agents (Ivasechko et al., 2022).

  • Corrosion Inhibition : Halogen-substituted thiazole derivatives have been investigated for their effects on mild steel corrosion in acidic environments. These thiazoles, including those with fluorophenyl groups, can effectively inhibit corrosion, with varying efficiencies depending on temperature (Gong et al., 2019).

  • Antiviral Activity : Aminothiazole derivatives with various substituents, including fluorophenyl, have demonstrated significant antiviral activity against influenza A strain, comparable to oseltamivir and amantadine (Minickaitė et al., 2022).

  • Fluorescent Sensors : Thiazole derivatives have been used in developing fluorescent sensors. For instance, 2-Pyridylthiazole derivatives have been developed as ratiometric fluorescent sensors for Fe(III) (Wang et al., 2016).

properties

IUPAC Name

4-(2-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRICLVLJYQIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307779
Record name Thiazole, 4-(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)thiazole

CAS RN

383145-30-0
Record name Thiazole, 4-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383145-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 4-(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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